molecular formula C11H13FO2 B8502554 3-Ethoxy-5-ethyl-2-fluorobenzaldehyde

3-Ethoxy-5-ethyl-2-fluorobenzaldehyde

Cat. No. B8502554
M. Wt: 196.22 g/mol
InChI Key: SJDQYPFNCHZSFN-UHFFFAOYSA-N
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Patent
US07622585B2

Procedure details

119A was prepared from 118C using a procedure similar to that used in the preparation of 118D. 1H NMR (400 MHz, CDCl3) δ ppm 1.23 (t, J=7.47 Hz, 3H) 2.64 (q, J=7.62 Hz, 2H) 3.92 (s, 3H) 7.02 (dd, J=8.13, 1.98 Hz, 1H) 7.23 (dd, J=5.27, 2.20 Hz, 1H) 10.35 (s, 1H).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Si](OC1C(F)=C(C=C(CC)C=1)C=O)(C(C)(C)C)(C)C.[CH2:20]([O:22][C:23]1[C:24]([F:33])=[C:25]([CH:28]=[C:29]([CH2:31][CH3:32])[CH:30]=1)[CH:26]=[O:27])C>>[CH2:31]([C:29]1[CH:30]=[C:23]([O:22][CH3:20])[C:24]([F:33])=[C:25]([CH:28]=1)[CH:26]=[O:27])[CH3:32]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)OC=1C(=C(C=O)C=C(C1)CC)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC=1C(=C(C=O)C=C(C1)CC)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)C=1C=C(C(=C(C=O)C1)F)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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